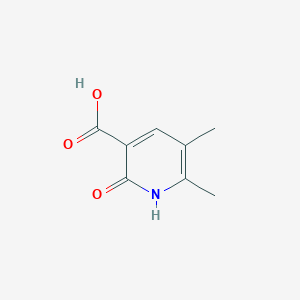
1-Pyrrolidin-1-ylmethyl-cyclohexylamine
Vue d'ensemble
Description
1-Pyrrolidin-1-ylmethyl-cyclohexylamine is a compound that falls within the category of cyclohexylamines, which are known for their central nervous system depressant effects. These compounds have been synthesized for various applications, including as intermediates for organic synthesis .
Synthesis Analysis
The synthesis of related cyclohexylamines has been explored through various methods. For instance, 1-(1-Phenylcyclohexyl)piperidine, a similar compound, was synthesized from 1-piperidinocyclohexanecarbonitrile by replacing the cyano group with phenyl using phenylmagnesium bromide . Another related compound, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, was synthesized from phenethylamine using a mixture of P2O5/POCl3 as the dehydrating agent . These methods provide insights into the potential synthetic routes that could be applied to this compound.
Molecular Structure Analysis
The molecular structure of cyclohexylamine derivatives can be complex, with the potential for various interactions influencing the crystal packing. For example, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines exhibit significant C–H⋯N, C–H⋯π, and π⋯π interactions . These interactions are crucial in determining the molecular conformation and the overall stability of the compounds.
Chemical Reactions Analysis
Cyclohexylamine compounds can undergo a range of chemical reactions. For instance, 2,6-bis(arylmethylidene)-cyclohexanones were subjected to double 1,3-dipolar cycloaddition reactions to yield bis-spiro-pyrrolidines . Additionally, cyclohexylamine reacts with various aldehydes to form different products depending on the substituents present, as seen in the reaction with 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde . These reactions highlight the reactivity of cyclohexylamine derivatives and their potential for forming structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexylamine derivatives can be influenced by their molecular structure. For example, the preparation of 1-cyclohexyl-2-pyrrolidinone involved optimizing reaction conditions to achieve a high yield and purity, indicating the importance of process parameters in determining the properties of the final product . Spectroscopic techniques such as FT-IR, NMR, and UV have been used to characterize these compounds, providing detailed information about their structural and electronic features .
Applications De Recherche Scientifique
Anticancer Activity
1-Pyrrolidin-1-ylmethyl-cyclohexylamine derivatives have been evaluated for their potential anticancer activities. For instance, Kumar et al. (2013) synthesized various derivatives, including piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, by condensing iminodiacetic acid with amines like this compound. Some of these compounds exhibited good anticancer activity against breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013).
Synthesis of Pyrrolidines
Pyrrolidines, a category of compounds that include this compound, are important in medicine and industry, potentially as dyes or agrochemical substances. Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, emphasizing their importance in modern science (Żmigrodzka et al., 2022).
Medicinal Chemistry
This compound is a key intermediate in medicinal chemistry. Ta (2013) described a novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, highlighting its importance as an intermediate in organic synthesis (Ta, 2013).
Role in Drug Synthesis
The compound plays a role in the synthesis of small molecule anticancer drugs. Zhang et al. (2018) reported on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde that is a crucial intermediate for such drugs (Zhang, Cao, Xu, & Wang, 2018).
Propriétés
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11(6-2-1-3-7-11)10-13-8-4-5-9-13/h1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNSNUBYKYSWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390233 | |
| Record name | 1-Pyrrolidin-1-ylmethyl-cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876717-44-1 | |
| Record name | 1-Pyrrolidin-1-ylmethyl-cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)
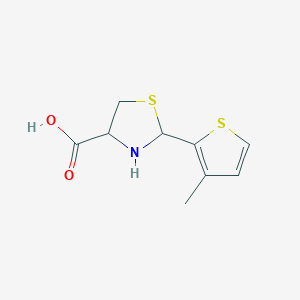
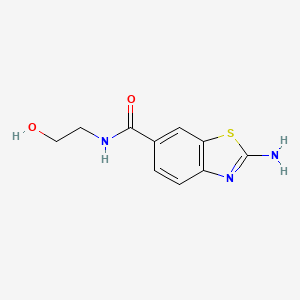

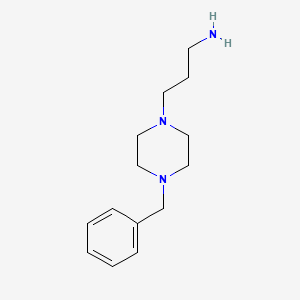


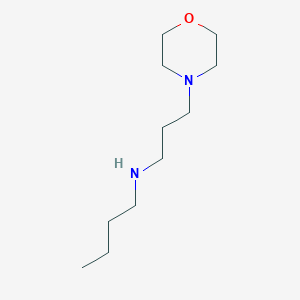
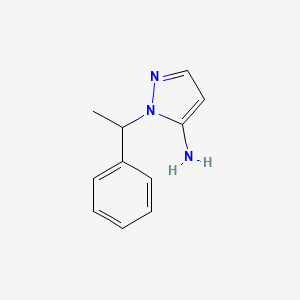
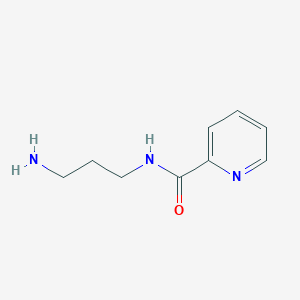

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)
